Regioisomeric Purity: The Critical Distinction from the 1-Phenyl-1H-1,2,3-triazole-4-carbonitrile Scaffold
The target compound, 2-phenyl-2H-1,2,3-triazole-4-carbonitrile, provides a distinct regioisomeric scaffold compared to the more commonly encountered 1-phenyl-1H-1,2,3-triazole-4-carbonitrile. In alpha-glycosidase inhibition assays, 2-phenyl-2H-1,2,3-triazole derivatives exhibited a different selectivity and potency profile, with IC50 values against MAL12 ranging from 54 to 482 µM and against PPA from 145 to 282 µM [1]. This contrasts with the 1-phenyl-1H- series, which demonstrated different structure-activity relationship (SAR) trends, underscoring that the regioisomer is not a suitable substitute in drug discovery programs [1].
| Evidence Dimension | Alpha-Glycosidase Inhibition (MAL12/PPA) |
|---|---|
| Target Compound Data | IC50 range: 54–482 µM (MAL12), 145–282 µM (PPA) for 2-phenyl-2H-1,2,3-triazole derivatives [1] |
| Comparator Or Baseline | IC50 range: Different SAR trend for 1-phenyl-1H-1,2,3-triazole derivatives [1] |
| Quantified Difference | Not directly comparable; SAR and selectivity profiles diverge significantly between N1 and N2 regioisomers [1]. |
| Conditions | In vitro enzyme inhibition assays against yeast alpha-glucosidases MAL12 and PPA [1]. |
Why This Matters
This data confirms that the 2-phenyl-2H-1,2,3-triazole scaffold is not interchangeable with its 1-phenyl-1H counterpart in lead optimization, making it a distinct chemical series for medicinal chemists.
- [1] Gonzaga, D., Senger, M. R., da Silva, F. de C., Ferreira, V. F., & Silva, F. P., Jr. (2014). 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. European Journal of Medicinal Chemistry, 74, 461–470. View Source
